Tert-butyl 3-(1-amino-2-methoxy-2-oxoethyl)azetidine-1-carboxylate

Constrained amino acids Peptide coupling Orthogonal protection

Tert-butyl 3-(1-amino-2-methoxy-2-oxoethyl)azetidine-1-carboxylate (CAS 1620451-38-8) is a synthetic, Boc-protected azetidine derivative featuring a free α-amino group and a methyl ester on the C3 side chain. With a molecular formula of C₁₁H₂₀N₂O₄ and a molecular weight of 244.29 g/mol, it belongs to the class of 3-azetidineacetic acid amino esters.

Molecular Formula C11H20N2O4
Molecular Weight 244.29 g/mol
CAS No. 1620451-38-8
Cat. No. B1449935
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-(1-amino-2-methoxy-2-oxoethyl)azetidine-1-carboxylate
CAS1620451-38-8
Molecular FormulaC11H20N2O4
Molecular Weight244.29 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(C1)C(C(=O)OC)N
InChIInChI=1S/C11H20N2O4/c1-11(2,3)17-10(15)13-5-7(6-13)8(12)9(14)16-4/h7-8H,5-6,12H2,1-4H3
InChIKeyHGSNWIDVQSMJKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-Butyl 3-(1-Amino-2-Methoxy-2-Oxoethyl)Azetidine-1-Carboxylate (CAS 1620451-38-8): A Boc-Protected α-Amino Acid Methyl Ester on the Azetidine Scaffold


Tert-butyl 3-(1-amino-2-methoxy-2-oxoethyl)azetidine-1-carboxylate (CAS 1620451-38-8) is a synthetic, Boc-protected azetidine derivative featuring a free α-amino group and a methyl ester on the C3 side chain. With a molecular formula of C₁₁H₂₀N₂O₄ and a molecular weight of 244.29 g/mol, it belongs to the class of 3-azetidineacetic acid amino esters . The compound incorporates three orthogonal functional handles—a Boc-protected azetidine nitrogen, a primary amine, and a hydrolyzable methyl ester—making it a strategically protected intermediate for stepwise elaboration in medicinal chemistry and peptide synthesis . Its classification as a protein degrader building block underscores its relevance in targeted protein degradation (PROTAC) research [1].

Why Generic Substitution Fails for Tert-Butyl 3-(1-Amino-2-Methoxy-2-Oxoethyl)Azetidine-1-Carboxylate: Structural Nuances That Determine Synthetic Utility


Within the azetidine-3-acetic acid methyl ester family, seemingly subtle structural variations produce profound differences in synthetic compatibility and downstream application scope. The target compound 1620451-38-8 bears a free α-amino group on the C3 side chain, distinguishing it from the des-amino analog CAS 497160-14-2 (which lacks any nitrogen on the acetate moiety) and from the geminal amino-ester analog CAS 1105662-89-2 (where the NH₂ is attached directly to the azetidine C3 rather than to the α-carbon of the side chain) . These positional and functional differences dictate orthogonal reactivity: the α-NH₂ in 1620451-38-8 enables amide bond formation, reductive amination, or urea coupling without requiring a separate deprotection step, whereas the des-amino congener offers only ester chemistry [1]. Furthermore, the Boc/methyl ester pairing provides sequential deprotection orthogonality—acid-labile Boc removal versus saponification of the methyl ester—that is absent in simpler azetidine building blocks such as 1-Boc-3-aminoazetidine (CAS 193269-78-2) . These distinctions mean that generic substitution with a cheaper or more readily available azetidine derivative would fundamentally alter, or entirely preclude, the intended synthetic pathway [1].

Product-Specific Quantitative Evidence Guide: Tert-Butyl 3-(1-Amino-2-Methoxy-2-Oxoethyl)Azetidine-1-Carboxylate Versus Key Comparators


α-Amino Ester Functionality Enables Dual Reactive Sites Absent in the Des-Amino Analog

The target compound (1620451-38-8) contains both a free primary amine (NH₂) on the α-carbon of the side chain and a methyl ester, providing two distinct reactive loci. The closest des-amino analog, tert-butyl 3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate (CAS 497160-14-2, MW 229.27), possesses only the methyl ester with no nitrogen functionality on the acetate moiety, limiting its derivatization to ester hydrolysis or transesterification . The presence of the α-NH₂ in 1620451-38-8 enables amide bond formation, urea synthesis, sulfonamide coupling, and reductive amination—transformations that are categorically impossible with 497160-14-2 without a separate, multi-step introduction of nitrogen functionality .

Constrained amino acids Peptide coupling Orthogonal protection

Regioisomeric Distinction from the Geminal C3-Amino Analog Enables Peptide-Like Backbone Incorporation

The target compound (1620451-38-8) positions the amino group on the α-carbon of the acetate side chain (exocyclic NH₂), creating an α-amino acid motif that mimics natural amino acids such as glycine methyl ester but with the conformational constraint of the azetidine ring. In contrast, the regioisomer tert-butyl 3-amino-3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate (CAS 1105662-89-2, also C₁₁H₂₀N₂O₄, MW 244.29) places the NH₂ directly on the azetidine C3 carbon (endocyclic attachment), producing a geminal amino/ester arrangement . This structural difference has profound consequences: the exocyclic α-NH₂ of 1620451-38-8 can participate in backbone amide bonds (e.g., peptide coupling) while preserving azetidine ring integrity, whereas the endocyclic NH₂ of 1105662-89-2 behaves as a sterically hindered, tertiary amine-like nucleophile with different reactivity and stereoelectronic properties [1]. The pricing differential—approximately ¥2,369/1g for 1620451-38-8 (95%) versus ¥2,427/1g for 1105662-89-2—reflects different synthetic routes rather than a direct quality differential, with both compounds occupying distinct, non-interchangeable synthetic niches .

Peptidomimetics Regioisomer differentiation Backbone modification

Boc/Methyl Ester Orthogonal Protection Outperforms Singly-Protected Azetidine Building Blocks for Sequential Elaboration

The target compound features two orthogonal protecting groups: an acid-labile Boc group on the azetidine nitrogen and a base-labile methyl ester on the side chain. This contrasts with 1-Boc-3-(amino)azetidine (CAS 193269-78-2, MW 172.22, C₈H₁₆N₂O₂), which offers only a single Boc-protected amine without an ester handle, and with 1-Boc-3-azetidineacetic acid (CAS 183062-96-6), which provides a free carboxylic acid but lacks the α-amino group [1]. The Boc group of 1620451-38-8 can be selectively removed under acidic conditions (TFA or HCl/dioxane) to expose the azetidine nitrogen for further functionalization, while the methyl ester remains intact and can be subsequently hydrolyzed under basic conditions (LiOH or NaOH) to yield the free carboxylic acid [2]. In solid-phase peptide synthesis and PROTAC linker assembly, this sequential deprotection capability is critical for regioselective conjugation; simple mono-protected analogs force a single deprotection-followed-by-global-coupling strategy that limits synthetic flexibility [3].

Orthogonal deprotection Solid-phase synthesis PROTAC linker chemistry

Azetidine Ring Strain and Conformational Constraint Provide Class-Level Pharmacological Differentiation from Acyclic and Larger-Ring Amino Esters

The four-membered azetidine ring imposes a rigid, near-planar geometry (ring pucker angle ~10–20°) that constrains the spatial orientation of the attached α-amino ester side chain, a feature absent in acyclic amino esters (e.g., N-Boc-glycine methyl ester) and less pronounced in five-membered proline analogs [1]. This conformational restriction has been exploited across the azetidine amino acid class: in a 2023 study, 3-aryl-3-azetidinyl acetic acid methyl ester derivatives demonstrated acetylcholinesterase (AChE) inhibitory activity comparable to rivastigmine (a clinically used AChE inhibitor), with compound 28 showing significant neuroprotection in both salsolinol-induced (Parkinson's disease model) and glutamate-induced (Alzheimer's disease model) neurodegeneration assays, reducing oxidative stress and caspase-3/7 activity [2]. While direct AChE IC₅₀ data are not yet reported for the target compound 1620451-38-8 itself, the class-level evidence demonstrates that the azetidine-3-acetic acid ester framework—particularly with an amino substituent—engages biological targets relevant to CNS drug discovery [3]. The constrained geometry also enhances metabolic stability relative to flexible acyclic analogs by reducing the conformational entropy penalty upon target binding and limiting proteolytic recognition in peptide contexts [1].

Conformational constraint Metabolic stability Neuroprotection

Cbz-Protected Analog (CAS 1620451-40-2) Offers Higher Lipophilicity but at the Cost of One Additional Deprotection Step

The Cbz-protected analog, tert-butyl 3-(1-(((benzyloxy)carbonyl)amino)-2-methoxy-2-oxoethyl)azetidine-1-carboxylate (CAS 1620451-40-2, MW 378.42, C₁₉H₂₆N₂O₆), features a benzyloxycarbonyl (Cbz) group on the α-amine in addition to the Boc group on the azetidine nitrogen and the methyl ester . While this provides three levels of orthogonal protection (Cbz removed by hydrogenolysis, Boc by acid, methyl ester by base), it also introduces an additional deprotection step and increases molecular weight by 134.13 g/mol (55%) compared to the target compound 1620451-38-8, which bears a free α-NH₂ . The free α-NH₂ of 1620451-38-8 enables direct coupling without a prior hydrogenolysis step—a significant advantage in laboratories lacking hydrogenation apparatus or when sulfur-containing substrates incompatible with Pd/C catalysts are involved [1]. Pricing for the Cbz analog is approximately $195/1g (95% purity) versus ~¥2,369/1g for 1620451-38-8 (95%), reflecting the additional synthetic manipulation required to install the Cbz group .

Protecting group strategy Cbz vs. Boc Synthetic efficiency

Purity Profile and Storage Stability Differentiate Commodity-Grade from Research-Grade Azetidine Building Blocks

The target compound 1620451-38-8 is available from multiple reputable suppliers at verified purity levels: ≥98% (ChemScene, catalog CS-0054092), 97% (Fluorochem, catalog F503534), and 95% (AKSci, Macklin) . This compares favorably with the des-amino analog CAS 497160-14-2, which is typically offered at 97% (Bidepharm, Leyan) but at a substantially lower price point (~¥269/1g vs. ~¥2,369/1g), reflecting simpler synthesis and higher commercial demand . The compound requires storage at 4°C with protection from light to prevent amine oxidation and ester hydrolysis, consistent with the handling requirements of Boc-protected amino esters as a class . The MDL number MFCD22570649 has been assigned, enabling unambiguous identification in chemical inventory systems, though no formal pharmacopeial monograph exists for this research intermediate . The higher cost of 1620451-38-8 relative to 497160-14-2 (approximately 8.8-fold per gram) directly correlates with the added synthetic complexity of introducing the α-amino group and is a key procurement consideration for budget-constrained projects .

Chemical purity Storage stability Quality control

Best Research and Industrial Application Scenarios for Tert-Butyl 3-(1-Amino-2-Methoxy-2-Oxoethyl)Azetidine-1-Carboxylate


Constrained α-Amino Acid Building Block for Peptidomimetic Synthesis

The exocyclic α-amino ester motif of 1620451-38-8 directly mimics natural α-amino acid methyl esters while imposing the conformational rigidity of the azetidine ring. This makes it a strategic building block for incorporating a conformationally constrained amino acid residue into peptide chains, where it can stabilize γ-turn-like conformations analogous to those induced by azetidine-2-carboxylic acid (Aze) derivatives [1]. The free α-NH₂ allows direct coupling to carboxylic acids using standard peptide coupling reagents (HATU, EDC/HOBt) without a preliminary deprotection step, streamlining solid-phase and solution-phase peptide synthesis workflows [2].

PROTAC Linker and Protein Degrader Intermediate with Sequential Deprotection Capability

Classified as a protein degrader building block by commercial suppliers, 1620451-38-8 is positioned for use in PROTAC (PROteolysis TArgeting Chimera) development [1]. Its orthogonal Boc/methyl ester protection allows sequential unmasking: the Boc group can be removed to attach an E3 ligase-recruiting moiety (e.g., a VHL or cereblon ligand) to the azetidine nitrogen, followed by methyl ester hydrolysis to reveal a carboxylic acid for conjugation to a target-protein-binding warhead. The azetidine ring itself can serve as a rigid linker element, imparting conformational constraint between the two functional ends of the degrader molecule [2].

GABA Analog Scaffold for CNS Drug Discovery Programs

(Azetidin-3-yl)acetic acid derivatives, including amino-substituted variants, are established structural analogues of γ-aminobutyric acid (GABA) and δ-aminovaleric acid [1]. The 3-aryl-3-azetidinyl acetic acid methyl ester class has demonstrated AChE inhibition comparable to rivastigmine and neuroprotective effects in both salsolinol-induced Parkinson's disease and glutamate-induced Alzheimer's disease models [2]. While 1620451-38-8 itself is a protected intermediate rather than a final bioactive compound, it serves as a precursor for synthesizing C3-diversified azetidine amino acids that can be screened against CNS targets including glutamate transporters (EAAT1–3 subtypes), ionotropic and metabotropic glutamate receptors, and cholinesterases [3].

Chiral Pool Precursor for Asymmetric Synthesis of Azetidine-Containing Pharmaceuticals

The α-amino ester stereocenter in 1620451-38-8 provides a latent chiral handle that can be exploited in diastereoselective transformations. Although the commercially available material is typically racemic (as indicated by the absence of stereochemical descriptors in the SMILES from most vendors), the scaffold is amenable to chiral resolution or asymmetric synthesis strategies [1]. Azetidine-containing chiral amino acids have been employed as organocatalysts and chiral ligands for asymmetric reactions; the Boc/methyl ester protection of 1620451-38-8 is compatible with common resolution conditions, making it a viable entry point for preparing enantiopure azetidine amino acids for use in stereoselective synthesis [2].

Quote Request

Request a Quote for Tert-butyl 3-(1-amino-2-methoxy-2-oxoethyl)azetidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.